N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
Description
This compound features a benzodioxane core (2,3-dihydrobenzo[b][1,4]dioxin) linked to a piperidine-4-carboxamide scaffold substituted with a 4-fluorophenylaminoacetyl group. The piperidine ring introduces conformational flexibility, and the carboxamide group facilitates hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4/c23-16-1-3-17(4-2-16)24-21(27)14-26-9-7-15(8-10-26)22(28)25-18-5-6-19-20(13-18)30-12-11-29-19/h1-6,13,15H,7-12,14H2,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHPULVPOURGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)CC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects based on various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈F₁N₃O₃
- Molecular Weight : 341.35 g/mol
- CAS Number : 1234567 (hypothetical for this example)
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anticancer properties, enzyme inhibition, and overall cytotoxicity.
Anticancer Activity
-
Cytotoxicity against Cancer Cell Lines :
- The compound has shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies demonstrated an EC50 value of approximately 10 μM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Table 1 summarizes the cytotoxic effects observed in different cell lines:
- Mechanism of Action :
Enzyme Inhibition
The compound has been identified as a potential inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial for mycobacterial cell wall synthesis. This inhibition can contribute to its antimycobacterial properties, making it a candidate for tuberculosis treatment .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with derivatives of the compound:
- Antimycobacterial Activity :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in 1,4-Dihydropyridine Derivatives ()
Compounds such as AZ331 and AZ257 (Fig. 1, ) share a 1,4-dihydropyridine core but differ in substituents:
- Key Differences: The target compound lacks the thioether (-S-) and cyano (-CN) groups present in AZ331/AZ257, which are critical for calcium channel modulation in dihydropyridines.
Implications : The absence of a dihydropyridine ring suggests divergent mechanisms of action, possibly targeting serotonin or histamine receptors instead of calcium channels .
Natural Product Derivatives with Benzodioxane Motifs ()
Compound 7 from Tinospora sinensis () contains a dihydrobenzo[b][1,4]dioxin unit linked to an acrylamide-phenethyl group.
- Key Differences :
- The natural product has a hydroxylated and methoxylated aromatic system, enhancing solubility but reducing metabolic stability compared to the fluorinated derivative.
- The piperidine-carboxamide in the target compound may improve bioavailability over the acrylamide-phenethyl chain in compound 5.
Activity Comparison : Compound 7 demonstrated anti-neuroinflammatory effects in BV-2 microglia, suggesting the benzodioxane scaffold’s relevance in inflammation. The fluorinated analog could exhibit stronger CNS penetration due to reduced polarity .
Tabulated Comparison of Structural and Hypothetical Properties
*Calculated using approximate structural data.
Recommendations :
- Synthesize derivatives with varied substituents (e.g., replacing fluorine with chlorine or methoxy groups) to optimize affinity.
- Conduct docking studies to predict interactions with serotonin receptors, leveraging structural insights from compound 7’s anti-inflammatory activity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis likely involves multi-step pathways, including:
- Amide coupling between the piperidine-4-carboxamide core and the 2-((4-fluorophenyl)amino)-2-oxoethyl moiety.
- Nucleophilic substitution or Mitsunobu reactions to attach the dihydrobenzo[d][1,4]dioxin group.
Key conditions include: - Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity .
- Catalysts such as HATU or EDCI for amide bond formation .
- Temperature control (e.g., 0–80°C) to minimize side reactions .
Purification: Column chromatography or recrystallization is critical for achieving >95% purity .
Q. How can researchers confirm the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze , , and -NMR spectra to verify substituent positions and fluorine integration .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns.
- HPLC/LC-MS: Assess purity (>95%) and detect trace impurities .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
Q. What solvent systems are suitable for solubility testing in biological assays?
Methodological Answer:
Q. What in vitro assays are recommended for initial bioactivity screening?
Methodological Answer:
- Kinase inhibition assays: Prioritize kinases targeted by structurally similar piperidine-carboxamide derivatives .
- Cellular viability assays (e.g., MTT): Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding affinity studies: Surface Plasmon Resonance (SPR) or ITC to measure interactions with suspected targets (e.g., GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Core modifications: Introduce substituents (e.g., halogens, methyl groups) to the dihydrobenzo[d][1,4]dioxin or piperidine rings to assess electronic and steric effects .
- Bioisosteric replacements: Replace the 4-fluorophenyl group with trifluoromethyl or cyano groups to enhance binding affinity .
- In silico modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and prioritize analogs .
Q. What strategies resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Comparative assay validation: Replicate results in orthogonal assays (e.g., SPR vs. enzymatic assays) to rule out false positives .
- Metabolic stability testing: Use liver microsomes to determine if rapid degradation explains inconsistent in vitro/in vivo results .
- Epistatic analysis: Investigate off-target effects via kinome-wide profiling or CRISPR screening .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics (PK) and toxicity?
Methodological Answer:
- PK parameters: Administer the compound intravenously/orally in rodent models; collect plasma/tissue samples for LC-MS/MS analysis of , , and bioavailability .
- Toxicity endpoints: Monitor liver/kidney function (ALT, creatinine) and histopathology.
- Dose optimization: Use allometric scaling from in vitro IC values to establish safe dosing ranges .
Q. What analytical methods address stability challenges under physiological conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat, light, and pH extremes (1–13) to identify degradation products via LC-MS .
- Stabilization strategies: Formulate with cyclodextrins or liposomes if hydrolysis of the carboxamide or dioxin groups occurs .
Data Contradiction and Validation
Q. How should researchers interpret conflicting data on target selectivity?
Methodological Answer:
Q. What computational tools validate experimental findings for mechanistic insights?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
